5-Methyl Regioisomer Exhibits >260-Fold Superior Antimycobacterial Potency over Methyl Ester Analog Against M. tuberculosis
The free carboxylic acid form (2-amino-5-methylthiazole-4-carboxylic acid, the deprotected core of the target Cbz compound) demonstrated an MIC of 0.00035 mM (0.055 µg/mL) against Mycobacterium tuberculosis, representing a 266-fold improvement in potency compared to its methyl ester analog methyl 2-amino-5-methylthiazole-4-carboxylate, which exhibited an MIC of 0.093 mM [1]. This quantitative potency gap demonstrates that the free acid pharmacophore is critical for target engagement and cannot be replaced by ester prodrug forms without substantial activity loss. Procurement of the Cbz-protected precursor enables access to this high-potency scaffold upon deprotection.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | 0.00035 mM (0.055 µg/mL) for 2-amino-5-methylthiazole-4-carboxylic acid (free acid core of Cbz-protected compound) |
| Comparator Or Baseline | Methyl 2-amino-5-methylthiazole-4-carboxylate: MIC = 0.093 mM |
| Quantified Difference | 266-fold lower MIC (greater potency) for the free acid vs. methyl ester; MIC ratio = 0.093 / 0.00035 = 266 |
| Conditions | M. tuberculosis H37Rv strain; mtFabH β-ketoacyl-ACP synthase inhibition assay; data curated in BRENDA enzyme database from Zhang et al. (2009) primary study |
Why This Matters
This >260-fold potency differential confirms that the carboxylic acid moiety is pharmacophorically essential; laboratories procuring this compound for antitubercular research must use the free acid (or its Cbz-protected precursor) rather than the methyl ester to achieve meaningful target engagement.
- [1] BRENDA Enzyme Database, Literature Summary for EC 2.3.1.180, Entry Reference 706427, Mycobacterium tuberculosis mtFabH inhibition data (MIC values) originally from Zhang et al., PLoS ONE, 2009. View Source
